N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
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Overview
Description
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is an organic compound that features a benzamide core linked to a trihydroxyphenyl group through a methyleneamino bridge. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide typically involves the condensation reaction between 2,3,4-trihydroxybenzaldehyde and benzamide. The reaction is usually carried out in the presence of a suitable catalyst under controlled conditions to ensure high yield and purity. For instance, the reaction can be facilitated by using a base such as triethylamine in a solvent like ethanol, followed by refluxing the mixture for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dimethyl-N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
- 2,4-dichloro-N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide
Uniqueness
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups enhances its antioxidant potential, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H12N2O4 |
---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-[(2,3,4-trihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H12N2O4/c17-11-7-6-10(12(18)13(11)19)8-15-16-14(20)9-4-2-1-3-5-9/h1-8,17-19H,(H,16,20) |
InChI Key |
QRHZWNUTPGHNKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
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